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molecular formula C4H7N3 B1366050 1-methyl-1H-pyrazol-4-amine CAS No. 69843-13-6

1-methyl-1H-pyrazol-4-amine

Cat. No. B1366050
M. Wt: 97.12 g/mol
InChI Key: LBGSWBJURUFGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653089B2

Procedure details

Potassium tert-butoxide (1.16 g, 10.3 mmol) was added to a solution of 1-methyl-1H-pyrazol-4-ylamine (0.50 g, 5.15 mmol) in THF (10 mL) at 0° C. under nitrogen and resultant mixture stirred for 15 min. 2,4-difluoro-1-nitrobenzene (0.98 g, 6.18 mmol) in THF (5 mL) was added and stirring continued for 1 h. The reaction mixture was poured into saturated aqueous ammonium chloride solution and extracted with EtOAc (×3). The combined EtOAc extracts were dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by chromatography (SiO2, 0-2% methanol in DCM) to give the title compound as a red gummy solid (0.19 g, 16%). LCMS (Method B): RT 3.12 min [M+H]+ 236.9
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
16%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][N:8]1[CH:12]=[C:11]([NH2:13])[CH:10]=[N:9]1.F[C:15]1[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:16]=1[N+:22]([O-:24])=[O:23].[Cl-].[NH4+]>C1COCC1>[F:21][C:19]1[CH:18]=[CH:17][C:16]([N+:22]([O-:24])=[O:23])=[C:15]([NH:13][C:11]2[CH:10]=[N:9][N:8]([CH3:7])[CH:12]=2)[CH:20]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0.5 g
Type
reactant
Smiles
CN1N=CC(=C1)N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.98 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
resultant mixture stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography (SiO2, 0-2% methanol in DCM)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC=1C=CC(=C(C1)NC=1C=NN(C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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